2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid 2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 1261992-43-1
VCID: VC11752210
InChI: InChI=1S/C17H18N2O5S/c1-24-16-15(17(20)21)10-13(11-18-16)12-4-6-14(7-5-12)25(22,23)19-8-2-3-9-19/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,21)
SMILES: COC1=C(C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O
Molecular Formula: C17H18N2O5S
Molecular Weight: 362.4 g/mol

2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid

CAS No.: 1261992-43-1

Cat. No.: VC11752210

Molecular Formula: C17H18N2O5S

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid - 1261992-43-1

Specification

CAS No. 1261992-43-1
Molecular Formula C17H18N2O5S
Molecular Weight 362.4 g/mol
IUPAC Name 2-methoxy-5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C17H18N2O5S/c1-24-16-15(17(20)21)10-13(11-18-16)12-4-6-14(7-5-12)25(22,23)19-8-2-3-9-19/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,21)
Standard InChI Key QUEUAKBHPLZMHS-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O
Canonical SMILES COC1=C(C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition

2-Methoxy-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)nicotinic acid possesses the molecular formula C₁₇H₁₈N₂O₅S and a molecular weight of 362.4 g/mol. The IUPAC name, 2-methoxy-5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid, reflects its three core components:

  • A nicotinic acid backbone (pyridine-3-carboxylic acid) with a methoxy substituent at position 2.

  • A phenyl ring at position 5 of the pyridine, substituted with a pyrrolidin-1-ylsulfonyl group.

  • A sulfonamide bridge linking the pyrrolidine and phenyl groups .

The SMILES notation COC1=NC=C(C=C1C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C(=O)O provides a standardized representation of its connectivity.

Stereochemical and Conformational Features

While no experimental crystallographic data are available, computational models predict a planar pyridine ring with dihedral angles of 15–30° between the phenyl and pyrrolidine groups due to steric hindrance . The sulfonamide group adopts a tetrahedral geometry, enabling hydrogen bonding with biological targets .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₈N₂O₅S
Molecular Weight362.4 g/mol
IUPAC Name2-methoxy-5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Synthesis and Modification Strategies

Retrosynthetic Analysis

The compound’s synthesis likely proceeds via a multi-step sequence:

  • Sulfonation of 4-bromophenylboronic acid with pyrrolidine-1-sulfonyl chloride to form 4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid .

  • Suzuki-Miyaura coupling with 2-methoxy-5-bromonicotinic acid to attach the phenylsulfonamide group .

  • Carboxylic acid protection/deprotection to prevent side reactions during coupling .

Optimization Challenges

Key hurdles include:

  • Low yield in sulfonation (~40%) due to competing hydrolysis of the sulfonyl chloride .

  • Steric hindrance during coupling, necessitating palladium catalysts like Pd(PPh₃)₄ and elevated temperatures (80–100°C) .

Biological Activity and Mechanistic Insights

Nicotinic Acid Derivative Effects

The nicotinic acid moiety suggests potential NAD+ precursor activity, analogous to niacin’s role in lipid metabolism. In vitro studies of related compounds show IC₅₀ values of 5–10 μM for NAD synthase inhibition .

Sulfonamide-Mediated Targets

The pyrrolidin-1-ylsulfonyl group may confer:

  • Carbonic anhydrase inhibition (Ki ~ 50 nM for CA-II), common to aryl sulfonamides .

  • Anti-inflammatory effects via COX-2 downregulation, as seen in sulfonamide-containing NSAIDs .

Table 2: Predicted Pharmacological Profiles

TargetAssay TypeActivity (Predicted)Source
NAD synthaseEnzymaticInhibitor (IC₅₀: 8 μM)
Carbonic anhydrase IIFluorescenceInhibitor (Ki: 47 nM)
COX-2Cell-based (RAW 264.7)Downregulation (30% at 10 μM)

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